molecular formula C14H13N7O B5648091 N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine

N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine

Cat. No. B5648091
M. Wt: 295.30 g/mol
InChI Key: BVPLTIMOANQDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and investigation of heterocyclic compounds like pyrazolines, triazolopyrimidines, and oxadiazoles have been subjects of interest due to their diverse biological activities and potential applications in pharmaceuticals. These compounds often exhibit significant antibacterial, antifungal, and anticonvulsant properties, making them valuable for drug development.

Synthesis Analysis

The synthesis of such compounds typically involves multistep reactions, including cyclization, condensation, and substitution reactions. For example, Youssef et al. (1984) detailed the synthesis of 1H-pyrazolo-[3,4-d]-s-triazolo[3,4-c]-as-triazines and N-acyl derivatives through reactions involving hydrazino derivatives, formic acid, acetic acid, and other reagents (Youssef, Hassan, Atta, & Abbady, 1984).

properties

IUPAC Name

N-ethyl-12-methyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c1-3-20(10-7-5-4-6-8-10)13-14-17-16-9(2)21(14)12-11(15-13)18-22-19-12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLTIMOANQDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC3=NON=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5666390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.